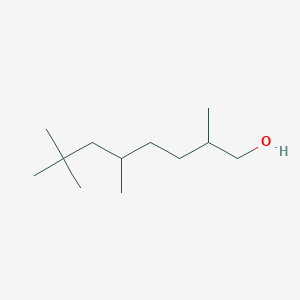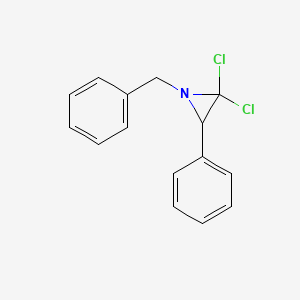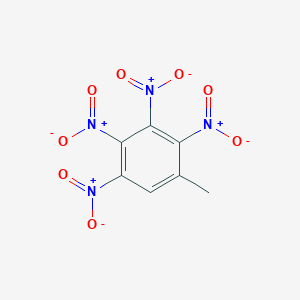![molecular formula C18H32N4O4P2 B14310466 4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) CAS No. 111655-82-4](/img/structure/B14310466.png)
4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is a complex organophosphorus compound featuring a central ethyne-1,2-diyl core linked to four phosphane groups, each further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) typically involves a multi-step process:
Formation of the Ethyne-1,2-diyl Core: This step involves the coupling of two phosphane groups with an ethyne precursor under controlled conditions.
Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where the phosphane groups react with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The morpholine rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) has several scientific research applications:
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Materials Science: Incorporated into polymer matrices to improve mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) involves:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: The phosphane groups can coordinate with metal centers, facilitating electron transfer and activation of substrates.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: A diphenylacetylene derivative with aldehyde functional groups.
4,4’-Ethyne-1,2-diyldianiline: An ethyne-linked dianiline compound.
Uniqueness
4,4’,4’‘,4’‘’-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine) is unique due to its combination of phosphane and morpholine groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Propiedades
| 111655-82-4 | |
Fórmula molecular |
C18H32N4O4P2 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-dimorpholin-4-ylphosphanylethynyl(dimorpholin-4-yl)phosphane |
InChI |
InChI=1S/C18H32N4O4P2/c1-9-23-10-2-19(1)27(20-3-11-24-12-4-20)17-18-28(21-5-13-25-14-6-21)22-7-15-26-16-8-22/h1-16H2 |
Clave InChI |
FCZZPUSIVWIIDN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1P(C#CP(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









